molecular formula C22H21N5O2 B12916604 Carbamic acid, (5-amino-3-(1,1'-biphenyl)-4-yl-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester CAS No. 82586-04-7

Carbamic acid, (5-amino-3-(1,1'-biphenyl)-4-yl-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester

Katalognummer: B12916604
CAS-Nummer: 82586-04-7
Molekulargewicht: 387.4 g/mol
InChI-Schlüssel: WEUUVCRZESHTIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carbamic acid, (5-amino-3-(1,1’-biphenyl)-4-yl-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a biphenyl group, a pyrido-pyrazine ring, and an ethyl ester functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (5-amino-3-(1,1’-biphenyl)-4-yl-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester typically involves multi-step organic reactions. The process begins with the formation of the pyrido-pyrazine ring, followed by the introduction of the biphenyl group and the amino group. The final step involves the esterification of the carbamic acid with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Carbamic acid, (5-amino-3-(1,1’-biphenyl)-4-yl-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Carbamic acid, (5-amino-3-(1,1’-biphenyl)-4-yl-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of carbamic acid, (5-amino-3-(1,1’-biphenyl)-4-yl-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Carbamic acid, (5-amino-3-(naphthalen-1-yl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester
  • Carbamic acid, (5-amino-3-(phenyl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester

Uniqueness

Carbamic acid, (5-amino-3-(1,1’-biphenyl)-4-yl-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester is unique due to its biphenyl group, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

82586-04-7

Molekularformel

C22H21N5O2

Molekulargewicht

387.4 g/mol

IUPAC-Name

ethyl N-[5-amino-3-(4-phenylphenyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate

InChI

InChI=1S/C22H21N5O2/c1-2-29-22(28)27-19-12-17-20(21(23)26-19)25-18(13-24-17)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-12,24H,2,13H2,1H3,(H3,23,26,27,28)

InChI-Schlüssel

WEUUVCRZESHTIJ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)NC1=NC(=C2C(=C1)NCC(=N2)C3=CC=C(C=C3)C4=CC=CC=C4)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.